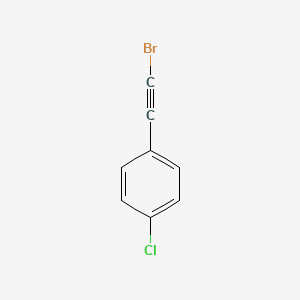

1-(Bromoethynyl)-4-chlorobenzene

説明

1-(Bromoethynyl)-4-chlorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromoethynyl group (–C≡CBr) and a chlorine atom in the para position. Its synthesis via hypervalent iodine-mediated reactions achieves a high yield of 99%, as confirmed by $^1$H and $^13$C NMR data (δ = 7.37 ppm for aromatic protons, 79.0 ppm for the ethynyl carbon) . The sp-hybridized ethynyl group imparts rigidity and electron-withdrawing properties, making this compound a versatile intermediate in cross-coupling reactions, such as Sonogashira couplings, for synthesizing conjugated systems in pharmaceuticals or materials science.

特性

IUPAC Name |

1-(2-bromoethynyl)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLDFOCAVDOKBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromoethynyl)-4-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetylene. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator .

Industrial Production Methods: In an industrial setting, the production of 1-(Bromoethynyl)-4-chlorobenzene may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.

化学反応の分析

Types of Reactions: 1-(Bromoethynyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under specific conditions.

Reduction Reactions: Reduction of the bromoethynyl group can lead to the formation of ethynyl derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed:

Substitution: Products include azido or cyano derivatives.

Oxidation: Products include carbonyl compounds.

Reduction: Products include ethynyl derivatives.

科学的研究の応用

1-(Bromoethynyl)-4-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism by which 1-(Bromoethynyl)-4-chlorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Substituent Variations: Ethynyl vs. Ethenyl Groups

Compound : 1-[(1Z)-2-Bromoethenyl]-4-chlorobenzene (CAS: 66482-29-9)

- Structure : Contains a bromo-substituted ethenyl (–CH=CHBr) group instead of ethynyl. The Z-configuration introduces stereochemical constraints.

- Properties : Higher molecular weight (217.49 g/mol) and density (1.564 g/cm³) compared to the ethynyl analog. Predicted boiling point: 264.4°C .

Key Difference : The ethynyl group in 1-(bromoethynyl)-4-chlorobenzene enables stronger electron withdrawal and linear geometry, enhancing its utility in forming rigid, conjugated systems.

Halogenated Propenyl Derivatives

Compound : 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (S2g)

- Synthesis : Prepared via palladium-catalyzed methods or from pre-synthesized bromo-propenyl intermediates .

- Applications : Used in Rh-catalyzed hydroacylation to synthesize polycyclic nitrogen heterocycles (81% yield) .

- Steric Effects : The propenyl group introduces steric bulk, which may reduce reaction rates in sterically sensitive reactions compared to the compact ethynyl group.

Comparison : While both compounds serve as electrophilic partners, the ethynyl group’s smaller size in 1-(bromoethynyl)-4-chlorobenzene minimizes steric hindrance, favoring reactions requiring precise spatial alignment.

Brominated Benzyl Derivatives

Compound : 1-(Bromophenylmethyl)-4-chlorobenzene (CAS: 948-54-9)

- Structure : Features a brominated benzyl (–CH$2$C$6$H$_4$Br) substituent.

- Applications: Reacts with 2-hydroxyethylpiperazine to yield bioactive ethanol derivatives (88.5% yield under optimized conditions) .

- Reactivity : The benzyl group’s sp³ hybridization and bulkiness limit conjugation but enhance stability in nucleophilic substitutions.

Contrast : The ethynyl group’s sp-hybridization in 1-(bromoethynyl)-4-chlorobenzene provides greater electronic conjugation, making it preferable for applications requiring extended π-systems.

Complex Cyclohexenyl Derivatives

Compound : 1-(2-(Bromomethyl)-5,5-dimethylcyclohex-1-enyl)-4-chlorobenzene (CAS: 1951451-58-3)

- Structure : Incorporates a bromomethyl-substituted cyclohexene ring.

- Properties : Higher molecular weight (313.66 g/mol) and complexity due to the cyclohexenyl group .

- Applications : Used as a high-purity pharmaceutical intermediate (≥98% purity), highlighting its role in drug synthesis.

Comparison : The ethynyl analog’s simpler structure offers synthetic flexibility, whereas the cyclohexenyl derivative’s rigidity may be advantageous in stereoselective syntheses.

Functional Group Variations: Azides and Amines

Compound : 1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS: 1388047-49-1)

- Structure : Contains an azide (–N$_3$) group, enabling participation in click chemistry .

- Applications: Potential use in Huisgen cycloadditions to form triazoles, a common motif in drug discovery.

Compound: 1-[3-(Aminomethyl)pentan-3-yl]-4-chlorobenzene (CAS: 1183814-22-3)

- Structure : Features a primary amine (–NH$_2$) for nucleophilic reactions .

- Applications : Suitable for synthesizing Schiff bases or coordinating metal catalysts.

Key Insight : While 1-(bromoethynyl)-4-chlorobenzene is tailored for electrophilic couplings, azide and amine derivatives expand utility into bioorthogonal chemistry and catalysis.

生物活性

Overview

1-(Bromoethynyl)-4-chlorobenzene is an organic compound notable for its structural features, which include a bromoethynyl group and a chlorine atom attached to a benzene ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

- IUPAC Name : 1-(Bromoethynyl)-4-chlorobenzene

- Molecular Formula : CHBrCl

- CAS Number : 33491-03-1

- Molecular Weight : 219.47 g/mol

The biological activity of 1-(Bromoethynyl)-4-chlorobenzene primarily involves its interactions at the molecular level. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that 1-(Bromoethynyl)-4-chlorobenzene can act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in critical metabolic pathways. For instance, studies have demonstrated its potential to inhibit the growth of Mycobacterium tuberculosis (Mtb), making it a candidate for further investigation in the development of new antibacterial agents .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The compound exhibited varying degrees of cytotoxicity depending on the concentration used. Preliminary findings suggest that at concentrations exceeding therapeutic levels, it may induce cell death in specific cell types .

Case Study: Antimycobacterial Activity

A notable study evaluated the efficacy of 1-(Bromoethynyl)-4-chlorobenzene against Mtb. Using the microplate Alamar Blue assay (MABA), researchers found that this compound inhibited Mtb growth with an IC value indicating significant antibacterial activity. This suggests potential for use in combination therapies against multi-drug-resistant strains of tuberculosis .

| Compound | IC (μM) | LD (μM) |

|---|---|---|

| 1-(Bromoethynyl)-4-chlorobenzene | 5.3 | 13 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the bromoethynyl group could enhance or diminish biological activity. Variations in substituents on the benzene ring were also explored to optimize efficacy against bacterial targets while minimizing cytotoxic effects on mammalian cells .

Comparison with Similar Compounds

1-(Bromoethynyl)-4-chlorobenzene can be compared with other halogenated aromatic compounds regarding their biological activities:

| Compound | Biological Activity |

|---|---|

| 1-Bromo-2-ethynylbenzene | Moderate enzyme inhibition |

| 3-Chloro-1-ethynylbenzene | Weak antibacterial properties |

| 1-(Bromomethyl)-4-chlorobenzene | Limited biological data available |

The presence of both bromoethynyl and chlorine substituents in 1-(Bromoethynyl)-4-chlorobenzene is believed to enhance its reactivity and interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。